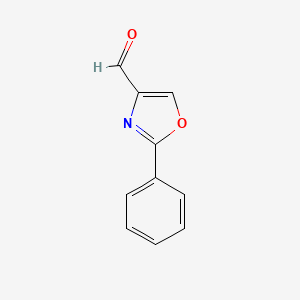

2-Phenyl-1,3-oxazole-4-carbaldehyde

説明

Significance of the Oxazole (B20620) Heterocycle in Chemical Synthesis

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. semanticscholar.orgirjmets.com Its aromatic nature and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively to a wide range of biological targets, including enzymes and receptors. semanticscholar.org This has led to the development of numerous drugs and biologically active compounds with antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. nih.govtandfonline.com

In organic synthesis, the oxazole ring can be a stable structural element or a reactive synthon. It can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, making it a versatile component in the construction of more complex molecular architectures. numberanalytics.com

Overview of 2-Phenyl-1,3-oxazole-4-carbaldehyde as a Key Synthetic Intermediate

This compound serves as a crucial starting material in the synthesis of a diverse range of organic molecules. chemimpex.com The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the oxazole core into more complex structures with desired functionalities.

Its utility is particularly notable in the following areas:

Pharmaceuticals: The compound is a building block for various pharmaceutical intermediates. chemimpex.com The oxazole moiety is a key component in many biologically active compounds, and the ability to modify the 4-position of the ring via the carbaldehyde group allows for the synthesis of libraries of potential drug candidates. tandfonline.comthepharmajournal.com

Fluorescent Probes and Sensors: The conjugated system of the phenyl and oxazole rings can be extended through reactions at the aldehyde group to create larger, more elaborate chromophores. This has led to the development of fluorescent dyes and sensors for various applications, including biological imaging. chemimpex.comnih.gov For instance, derivatives of similar oxadiazole structures have been shown to act as specific fluorescent sensors for metal ions like Zn(II). nih.gov

Dyes and Agrochemicals: The reactivity of this compound makes it a potential precursor for the synthesis of novel dyes and agrochemicals. chemimpex.com The synthesis of azo dyes, for example, often involves the coupling of a diazonium salt with an electron-rich aromatic compound, a role that derivatives of this oxazole could potentially play. nih.gov Similarly, the oxazole scaffold is found in some pesticides and herbicides. irjmets.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 20771-08-8 | chemimpex.com |

| Molecular Formula | C₁₀H₇NO₂ | chemimpex.com |

| Molecular Weight | 173.17 g/mol | chemimpex.com |

| Appearance | Light yellow solid | chemimpex.com |

| Purity | ≥ 95% (NMR) | chemimpex.com |

| Storage Conditions | Store at 0-8°C | chemimpex.com |

Historical Context and Evolution of Research on Oxazole Derivatives

The history of oxazole chemistry dates back to the late 19th and early 20th centuries with the development of fundamental synthetic methods. The first synthesis of an oxazole was reported in the 1800s. nih.gov Key early methods for constructing the oxazole ring include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which utilizes a cyanohydrin and an aldehyde. semanticscholar.orgnumberanalytics.comwikipedia.orgijpsonline.com

Initially, research into oxazole derivatives was driven by academic curiosity. However, interest surged during World War II when penicillin was initially thought to contain an oxazole ring. semanticscholar.orgtandfonline.com Although this was later proven incorrect, the research efforts significantly advanced the understanding of oxazole chemistry.

The mid-20th century saw the development of new synthetic strategies, such as the van Leusen oxazole synthesis in 1972, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, providing a versatile route to 5-substituted oxazoles. nih.govijpsonline.com The latter half of the 20th century and the beginning of the 21st century have witnessed a rapid expansion in the applications of oxazole derivatives, particularly in medicinal chemistry and materials science. irjmets.comthepharmajournal.com Modern synthetic methods, including metal-catalyzed cross-coupling reactions and green chemistry approaches, have further broadened the scope of accessible oxazole derivatives and their applications. ijpsonline.comresearchgate.net

The evolution of research has shifted from fundamental synthesis to the targeted design and creation of functional oxazole-containing molecules with specific biological or material properties. This is exemplified by the extensive investigation into oxazole derivatives as anticancer, antibacterial, and antiviral agents. nih.gov

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJNJCYAIKTNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574040 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20771-08-8 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1,3 Oxazole 4 Carbaldehyde

Established Synthetic Pathways

Traditional methods for constructing the 2-phenyl-1,3-oxazole framework often rely on foundational reactions that build the heterocyclic ring from acyclic precursors. These methods have been refined over decades to provide reliable access to this class of compounds.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules. While direct MCR synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde is not extensively documented, related processes highlight the potential of this strategy.

One of the most relevant methods is the van Leusen oxazole (B20620) synthesis, which is a two-component reaction that functions as a [3+2] cycloaddition. ijpsonline.comnih.gov This reaction typically involves an aldehyde and p-Toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. ijpsonline.comnih.gov The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. An intramolecular cyclization follows, and subsequent elimination of the toluenesulfonyl group yields the oxazole. nih.gov This method is particularly noted for producing 5-substituted oxazoles. ijpsonline.com

| Reaction | Reactants | Key Features | Primary Product |

| Van Leusen Reaction | Aldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC) | Base-catalyzed, [3+2] cycloaddition | 5-substituted-1,3-oxazoles |

Adapting this for a 4-substituted carbaldehyde would require modified starting materials or a multi-step sequence.

Condensation Reactions

Condensation reactions are fundamental to the formation of many heterocyclic systems, including oxazoles. The most classic method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylamino-ketones. wikipedia.org

In this approach, the necessary precursor would be an N-(2-oxo-1-formylethyl)benzamide or a protected derivative. The reaction proceeds by intramolecular condensation where the enol or enolate of the ketone attacks the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring.

Another relevant condensation strategy involves the reaction of hippuric acid derivatives with aromatic aldehydes, a process known as the Erlenmeyer-Plöchl synthesis, to form azlactones (oxazolones). core.ac.uk These intermediates can be further elaborated to the desired oxazole. For example, the condensation of 4-nitrobenzoylglycine with an appropriate aldehyde demonstrates the formation of an oxazolone (B7731731) ring system. core.ac.uk

Cyclization Strategies for Oxazole Ring Formation

The formation of the oxazole ring is the critical step in these syntheses, and numerous cyclization strategies have been developed.

From Propargylic Amides : A versatile method involves the cycloisomerization of readily available propargylic amides. This reaction can be catalyzed by various metals, including gold(I), to produce polysubstituted oxazoles under mild conditions. ijpsonline.com

Oxidative Cyclization : Enamides can undergo oxidative cyclization, often catalyzed by copper(II), to yield oxazoles. This process involves the functionalization of a vinylic C-H bond at room temperature. organic-chemistry.org Similarly, a metal-free intramolecular oxidative cyclization of N-styrylbenzamides using a hypervalent iodine reagent, PhI(OTf)2, has been shown to produce 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org

1,3-Dipolar Cycloaddition : The synthesis of 2-substituted-1,3-oxazole-4-carboxaldehydes has been achieved via 1,3-dipolar cycloaddition reactions, highlighting a pathway to directly install the required functionality at the 4-position. koreascience.kr

Specific Routes to this compound Precursors

A common and direct strategy to synthesize this compound involves the oxidation of its corresponding alcohol precursor, (2-Phenyl-1,3-oxazol-4-yl)methanol.

This oxidation can be efficiently carried out using established reagents. A notable example is the use of Dess-Martin periodinane (DMP), which provides a high-yielding conversion under mild conditions. In a related synthesis, (2-(4-fluorophenyl)oxazol-4-yl)methanol (B3394789) was treated with DMP in dichloromethane (B109758) at room temperature to afford the desired carbaldehyde in good yield. chemicalbook.com

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| (2-(4-fluorophenyl)oxazol-4-yl)methanol | Dess-Martin periodinane | Dichloromethane | 0 °C to Room Temp, 3 h | 2-(4-fluorophenyl)oxazole-4-carbaldehyde | 63% | chemicalbook.com |

Another precursor pathway involves the creation of a suitable starting material that already contains a side chain at the 4-position which can be converted to an aldehyde. For instance, the synthesis of the analogous 2-phenyl-2,1,3-triazole-4-carboxaldehyde was achieved by the oxidative cleavage of a side chain from D-glucose phenylosotriazole using sodium periodate. unm.edu This suggests that a 2-phenyloxazole (B1349099) with a diol or similar side chain at the C4 position could serve as a precursor.

Modern and Green Chemistry Approaches

Modern synthetic methods increasingly focus on improving efficiency, reducing reaction times, and minimizing environmental impact. These "green" approaches are highly applicable to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and purities compared to conventional heating. scholarsresearchlibrary.comnih.gov

The synthesis of oxazole derivatives is well-suited to this technology. A highly efficient two-component [3+2] cycloaddition reaction between substituted aryl aldehydes and TosMIC can be performed under microwave irradiation. nih.gov In one study, the reaction of benzaldehyde (B42025) and TosMIC with potassium phosphate (B84403) as a base in isopropanol (B130326) was irradiated with microwaves (350 W) at 65 °C for 8 minutes, resulting in a 96% yield of 5-phenyl oxazole. nih.gov This demonstrates a significant reduction in reaction time compared to conventional heating methods. nih.gov

Microwave assistance has also been applied to condensation and cyclization reactions for related heterocycles. For instance, the synthesis of benzoxazole (B165842) derivatives from Schiff bases was achieved in just 5 minutes using microwave irradiation, a substantial improvement over the 1-hour conventional method. mdpi.com

| Method | Reactants | Catalyst/Base | Conditions | Time | Yield | Reference |

| Microwave-Assisted Cycloaddition | Benzaldehyde, TosMIC | K₃PO₄ | Isopropanol, 65 °C, 350 W | 8 min | 96% | nih.gov |

| Microwave-Assisted Condensation | Schiff Base | N/A | EtOH, 600 W, 30 °C | 5 min | High | mdpi.com |

These modern approaches, particularly microwave-assisted synthesis, represent the forefront of efficient and environmentally conscious methods for producing this compound and its derivatives.

Ultrasonication Methods

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful green chemistry tool, often leading to significant improvements in reaction rates, yields, and energy efficiency. researchgate.netacs.org In the context of oxazole synthesis, ultrasonication promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones, thereby accelerating the reaction. acs.org

Research has demonstrated that ultrasound-assisted synthesis of oxazole derivatives can offer substantial advantages over conventional thermal methods. For instance, in the synthesis of aminooxazole derivatives using a deep eutectic solvent, the ultrasound-assisted method resulted in a 90% yield in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.netscholar9.com This represents a significant reduction in reaction time and an increase in product yield. Beyond improving yield and speed, sonochemical methods have been shown to enhance the physical properties of the product, such as crystallinity, and can reduce energy consumption by over 70% compared to thermal methods. scholar9.com

The benefits of ultrasonication are not limited to a single type of reaction. Various heterocyclic compounds have been synthesized with high yields in short reaction times under mild conditions using this method. ijpsonline.comijpsonline.com For example, the synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol using Indium(III) chloride as a catalyst was achieved with excellent yield after only 30 minutes of ultrasonic irradiation. ijpsonline.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Thermal Synthesis for an Oxazole Derivative

| Method | Reaction Time | Yield (%) | Energy Efficiency |

| Ultrasonication | 8 minutes | 90% | >70% savings |

| Conventional Thermal | 3.5 hours | 69% | Lower |

Data sourced from studies on related aminooxazole derivatives. researchgate.netscholar9.com

Catalytic Methods in Oxazole Synthesis

Catalysis plays a pivotal role in the synthesis of the oxazole ring, offering pathways with high efficiency and selectivity. A range of metal catalysts, including those based on copper, palladium, and silver, have been employed. ijpsonline.comijpsonline.com

Copper catalysis is particularly prominent in the synthesis of substituted oxazoles. For example, copper(II) triflate [Cu(OTf)₂] has been used to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. ijpsonline.com Another approach involves a two-step synthesis of 2-phenyl-4,5-substituted oxazoles where a copper catalyst is used in the initial step, followed by a silver carbonate-catalyzed 5-endo cyclization. ijpsonline.comijpsonline.com It is important to distinguish these copper-catalyzed cyclization reactions from the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The CuAAC reaction is a premier example of click chemistry that selectively produces 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes and is not a direct method for synthesizing the oxazole ring itself. nih.govresearchgate.netnih.gov

Other catalytic systems have also proven effective. Iodine, in conjunction with potassium carbonate, has been used for the synthesis of 2,5-diphenyloxazole (B146863) from bromoacetophenone and benzylamine, albeit with a modest yield of 46%. ijpsonline.com The choice of catalyst and reaction conditions can significantly influence the substitution pattern and yield of the resulting oxazole product. bohrium.com

Table 2: Selected Catalytic Methods in Oxazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Copper(II) triflate [Cu(OTf)₂] | α-diazoketones, Amides | 2,4-disubstituted oxazoles | ijpsonline.com |

| Copper/Silver Carbonate | N-benzoyl-β,β-bis(methylthio)enamide | 2-phenyl-5-(methylthio)-4-substituted oxazoles | ijpsonline.comijpsonline.com |

| Iodine/Potassium Carbonate | Bromoacetophenone, Benzylamine | 2,5-diphenyloxazole | ijpsonline.com |

| Palladium/Copper | - | 2,4-disubstituted oxazole | ijpsonline.com |

Stereoselective Synthesis and Chiral Auxiliaries

The synthesis of chiral, enantiomerically pure oxazoles is of significant interest, particularly for applications in medicinal chemistry and materials science. Achieving stereoselectivity often involves the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms in the product.

While specific examples detailing the stereoselective synthesis of this compound are not extensively documented, general strategies for creating chiral oxazoles are applicable. One such method involves the diastereoselective synthesis of related heterocyclic systems, such as hexahydropyrrolo[2,1-b]-oxazoles. In one reported synthesis, the reaction of pyrrolidine (B122466) with 4-chlorobenzaldehyde (B46862) under microwave irradiation resulted in a diastereomeric oxazole product with the two phenyl groups in a trans configuration. ijpsonline.com

The development of synthetic methods that yield chiral oxazoles often relies on controlling the cyclization step. ijpsonline.com The inherent chirality of starting materials, such as amino acids, can be transferred to the final oxazole product. The principles of asymmetric synthesis, including the use of chiral catalysts and reagents, are fundamental to achieving high enantiomeric excess in these transformations.

Purification and Isolation Techniques in this compound Synthesis

The final stage in the synthesis of this compound is its purification and isolation to obtain a compound of high purity. The specific techniques employed depend on the physical properties of the target compound and the impurities present from the reaction mixture.

A common and effective method for the purification of related oxazole aldehydes is column chromatography. For instance, in the synthesis of 2-(4-fluorophenyl)oxazole-4-carbaldehyde, the crude product obtained after the reaction was subjected to purification by column chromatography using silica (B1680970) gel (60-120 mesh). chemicalbook.com The elution was performed with a solvent system of 10% ethyl acetate (B1210297) in petroleum ether. chemicalbook.com

The general purification protocol typically begins after the reaction is complete. The reaction mixture is first quenched, often with a saturated sodium bicarbonate solution, to neutralize any remaining acidic or basic reagents. chemicalbook.com This is followed by an extraction step, where the product is transferred into an organic solvent like ethyl acetate. The organic layer is then washed sequentially with solutions such as sodium thiosulfate (B1220275) (to remove certain oxidizing agents like the Dess-Martin periodinane) and brine to remove water-soluble impurities. chemicalbook.com After drying the organic phase and removing the solvent under reduced pressure, the resulting crude product is subjected to chromatography. chemicalbook.com Flash silica gel chromatography is another frequently used technique for purifying substituted oxazoles. nih.gov The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). chemicalbook.com

Reactivity and Transformation of 2 Phenyl 1,3 Oxazole 4 Carbaldehyde

Reactions Involving the Oxazole (B20620) Ring System

While the aldehyde group is the most reactive site, the 1,3-oxazole ring itself can participate in certain chemical transformations, although these often require more forcing conditions. The oxazole ring is generally considered aromatic, but it is also an electron-deficient heterocycle.

Key reactivities of the oxazole ring include:

Ring Cleavage: 1,3-oxazoles are known to be unstable in strong acidic media, where they can undergo hydrolysis and subsequent ring cleavage to form acyclic peptide-like products. smolecule.com

Cycloaddition Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, particularly when electron-donating substituents are present on the ring. This allows for the synthesis of other ring systems like pyridines or furans after the initial adduct undergoes further transformation.

Substitution: Electrophilic substitution on the oxazole ring is generally difficult but can occur at the C5 position. Nucleophilic substitution is also rare and typically results in ring cleavage rather than substitution, unless a very good leaving group is present at the C2 position.

Oxidation: Harsh oxidation can lead to the cleavage of the oxazole ring.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C2 position of the oxazole ring can undergo electrophilic aromatic substitution, though its reactivity is significantly influenced by the rest of the molecule. The oxazole ring, particularly when bearing an electron-withdrawing formyl group at the C4 position, acts as a deactivating substituent on the phenyl ring. This deactivation makes the phenyl ring less susceptible to electrophilic attack than benzene (B151609) itself.

The combined electron-withdrawing nature of the oxazole and the 4-carbaldehyde group directs incoming electrophiles primarily to the meta position of the phenyl ring. libretexts.orgyoutube.commsu.edu This is because the carbocation intermediates formed during ortho or para attack are destabilized by the adjacent electron-poor substituent. libretexts.org Standard electrophilic substitution reactions are therefore expected to yield meta-substituted products.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-1,3-oxazole-4-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)-1,3-oxazole-4-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 3-(4-Formyl-1,3-oxazol-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acylphenyl)-1,3-oxazole-4-carbaldehyde |

Nucleophilic Additions to the Oxazole Ring

The oxazole ring is an electron-rich heterocycle and is generally resistant to nucleophilic attack. Nucleophilic aromatic substitution on the oxazole core is uncommon and typically requires the presence of a good leaving group, most often at the C2 position. wikipedia.org For 2-Phenyl-1,3-oxazole-4-carbaldehyde, which lacks such a leaving group, direct nucleophilic addition to the ring carbons (C4 or C5) is not a favored reaction pathway under standard conditions. The primary site of nucleophilic attack on the molecule is overwhelmingly the highly electrophilic carbon atom of the aldehyde group.

Ring-Opening and Rearrangement Reactions

The stability of the oxazole ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions.

Base-Catalyzed Ring Opening : Strong bases can deprotonate the C2 position of the oxazole ring. wikipedia.org This can lead to a ring-opening equilibrium, forming an enolate-isonitrile intermediate which can be trapped by electrophiles. wikipedia.org

Acid-Catalyzed Hydrolysis : In strongly acidic aqueous media, 1,3-oxazoles can undergo hydrolysis, cleaving the ring to form acyclic products.

Cornforth Rearrangement : The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org While the reaction classically involves a 4-acyl group (like a carboxamide), a similar thermal or photochemical rearrangement involving the 4-carbaldehyde group could potentially occur, although it is not as commonly reported. The reaction of a 4-acyloxazole results in an isomeric oxazole. wikipedia.org

Derivatization Strategies for Functionalization

The aldehyde group at the C4 position is the most versatile handle for the derivatization of this compound. It serves as a key electrophilic site for condensation and addition reactions, enabling the synthesis of a vast array of more complex molecules.

Formation of Diverse Heterocyclic Compounds

The aldehyde functionality is an excellent starting point for building new heterocyclic rings through cyclocondensation reactions. By reacting this compound with various binucleophiles, a range of fused and linked heterocyclic systems can be accessed.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), cyanoacetic acid) in the presence of a basic catalyst. sigmaaldrich.comwikipedia.orgmdpi.com This initially forms an α,β-unsaturated product, which can be a versatile intermediate for further cyclizations. For example, reacting the Knoevenagel product of this compound and malononitrile with reagents like hydrazine (B178648) or thiourea (B124793) can lead to the formation of pyrazole (B372694) and thiazine (B8601807) rings, respectively. scirp.org

Wittig Reaction : The aldehyde can be converted to an alkene via the Wittig reaction, reacting with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This allows for the extension of the carbon chain at the C4 position and the introduction of a double bond, which can then be used in other transformations like cycloadditions. udel.eduresearchgate.net

Schiff Base and Hydrazone Formation : Condensation with primary amines or hydrazines readily affords Schiff bases (imines) and hydrazones. These products are not only stable derivatives but can also serve as intermediates for synthesizing other heterocycles like thiazolidinones or triazines. researchgate.netnih.gov

Table 2: Heterocyclic Synthesis from this compound

| Reagent(s) | Key Reaction Type | Resulting Heterocyclic Class |

| Malononitrile, then Hydrazine Hydrate | Knoevenagel / Cyclocondensation | Pyrazole |

| Malononitrile, then Thiourea | Knoevenagel / Cyclocondensation | Thiazine |

| Malononitrile, then Hydroxylamine | Knoevenagel / Cyclocondensation | Isoxazole |

| Triphenylphosphonium Ylides | Wittig Reaction | Alkenyl-oxazoles |

| Phenylhydrazine | Condensation / Cyclization | 1,2,4-Triazin-6(5H)-ones nih.gov |

| Thioglycolic Acid, Aniline | Condensation / Cyclization | Thiazolidinones |

Introduction of Various Substituents for Structure-Activity Relationship Studies

In medicinal chemistry, the synthesis of a library of related compounds is crucial for exploring structure-activity relationships (SAR). This compound is a valuable starting material for such studies. By modifying the phenyl ring or transforming the aldehyde group, researchers can systematically probe how different functionalities impact biological activity.

A prominent strategy involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation. For instance, a study on 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers explored the SAR of this class of molecules. nih.gov Different substituents were introduced onto the phenyl ring, and the resulting amides were tested for their anticancer activity. The study found that the nature and position of the substituent on the phenyl ring had a significant impact on the compound's efficacy. nih.gov Similarly, related studies on 2-phenylthiazole-4-carboxamides have shown that substitutions on the phenyl ring are critical for cytotoxic activity against various cancer cell lines. nih.gov

Table 3: Example of Structure-Activity Relationship (SAR) Data for 2-Phenyl-oxazole-4-carboxamide Analogs as Apoptosis Inducers

| Compound | Phenyl Ring Substituent (R) | DLD-1 Cell GI₅₀ (nM) | Reference |

| 1a | H | >10000 | nih.gov |

| 1d | 4-F | 1480 | nih.gov |

| 1f | 4-Cl | 885 | nih.gov |

| 1g | 4-Br | 572 | nih.gov |

| 1j | 3,4-di-Cl | 490 | nih.gov |

| 1k | 3-Cl, 4-F | 229 | nih.gov |

Data adapted from a study on apoptosis inducers, illustrating how substitutions on the phenyl ring enhance biological activity. nih.gov

These studies underscore the importance of the this compound scaffold as a template for generating diverse chemical entities with tunable biological profiles. The strategic introduction of different functional groups allows for the fine-tuning of a compound's properties to optimize its therapeutic potential.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1,3 Oxazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 2-Phenyl-1,3-oxazole-4-carbaldehyde, ¹H and ¹³C-NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include a distinct downfield singlet for the aldehyde proton (-CHO), typically in the δ 9-10 ppm range. The protons of the phenyl group would appear as a multiplet in the aromatic region (δ 7-8 ppm), while the single proton on the oxazole (B20620) ring would also produce a signal in this region.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals for this compound would include the carbonyl carbon of the aldehyde group at a significantly downfield shift (around δ 180-200 ppm). The carbons of the oxazole ring typically resonate at δ 120-160 ppm. dtu.dk For related 1,2,4-oxadiazole (B8745197) systems, the oxadiazole ring carbons are observed at approximately δ 167-176 ppm. researchgate.net The aromatic carbons of the phenyl substituent would also be found in the δ 120-140 ppm range.

Table 1: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |

| ¹H | Phenyl (Ar-H) | 7.0 - 8.5 |

| ¹H | Oxazole (C5-H) | ~8.0 - 8.5 |

| ¹³C | Aldehyde (C=O) | 180 - 200 |

| ¹³C | Oxazole (C2, C4, C5) | 120 - 160 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound. For this compound (C₁₀H₇NO₂), the molecular weight is 173.17 g/mol . chemimpex.com The mass spectrum would show a molecular ion peak (M⁺) at m/z = 173. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. For instance, HRMS analysis of related oxazole derivatives provides found masses that closely match the calculated values, confirming their composition. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde would be prominent, typically appearing in the range of 1680-1715 cm⁻¹. Other significant bands would include those for the C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹) and C-O-C stretching vibrations. dtu.dkbiointerfaceresearch.com The presence of the aromatic phenyl ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C=O | Stretch | 1680 - 1715 |

| Oxazole C=N | Stretch | 1600 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The conjugated system formed by the phenyl ring, the oxazole nucleus, and the carbonyl group in this compound is expected to result in characteristic absorption bands in the UV region. Related heterocyclic compounds containing conjugated systems, such as 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, show absorption bands resulting from n→π* and π→π* electronic transitions. nih.gov These absorptions provide information about the extent of conjugation and the electronic structure of the molecule.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound, with a molecular formula of C₁₀H₇NO₂, the theoretical elemental composition can be calculated. This analytical method is used to verify the purity and empirical formula of a synthesized sample by comparing the experimentally found percentages with the calculated values. chemimpex.combiointerfaceresearch.com The data from elemental analysis for synthesized complexes often shows strong agreement with calculated values, indicating the accuracy of the proposed molecular formula. researchgate.net

Table 3: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 69.36% |

| Hydrogen | H | 1.008 | 7 | 4.07% |

| Nitrogen | N | 14.007 | 1 | 8.09% |

Purity Ascertainment Techniques (e.g., HPLC)

Ensuring the purity of a chemical compound is critical for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase (RP) HPLC method would typically be employed to assess its purity. sielc.com This involves using a nonpolar stationary phase and a polar mobile phase. The compound's purity is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Chemical suppliers often report purity as determined by HPLC or NMR analysis. chemimpex.com

Computational Chemistry and Theoretical Studies of 2 Phenyl 1,3 Oxazole 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. Methods such as Density Functional Theory (DFT) are frequently employed to predict the geometric and electronic structures of oxazole (B20620) derivatives with a high degree of accuracy. researchgate.netnih.gov These computational approaches allow for a detailed analysis of the molecule's intrinsic properties, which govern its chemical behavior and potential biological activity.

Electronic Structure Analysis

The electronic structure of 2-Phenyl-1,3-oxazole-4-carbaldehyde is characterized by a π-conjugated system extending across the phenyl and oxazole rings. DFT calculations are used to determine key structural and electronic parameters. Analysis of related oxazole structures reveals that the oxazole ring is planar, facilitating electron delocalization. researchgate.net This delocalization is crucial for the molecule's stability and reactivity.

Computational models can predict various electronic properties, including net atomic charges, dipole moments, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it indicates regions susceptible to electrophilic and nucleophilic attack. For similar heterocyclic aldehydes, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a likely site for electrophilic interaction. nih.gov

Table 1: Calculated Electronic Properties of a Representative Oxazole Derivative

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 5.26 Debye | B3LYP/6-311G** |

| Heat of Formation | Data not available | PM3 |

| Ionization Potential | Data not available | DFT |

Note: Data is based on calculations for structurally related triazole-thione compounds as a proxy for complex oxazoles, illustrating typical values obtained through quantum chemical calculations. nih.gov

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For oxazole derivatives, the distribution of the HOMO and LUMO across the molecule determines its reactive sites. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Quantum chemical calculations for substituted oxazoles show that the energies of these orbitals can be tuned by altering the substituent groups, thereby modifying the molecule's electronic properties and reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Substituted Oxazole

| Orbital | Energy (eV) | Method |

|---|---|---|

| HOMO | -6.5 | DFT/B3LYP |

| LUMO | -2.1 | DFT/B3LYP |

| Energy Gap (ΔE) | 4.4 | DFT/B3LYP |

Note: The values presented are representative for a generic substituted oxazole and serve to illustrate the application of FMO theory.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, theoretical studies can map out entire reaction pathways, identify key intermediates, and predict the selectivity of reactions.

Transition State Analysis for Synthetic Pathways

Understanding the synthetic pathways to oxazoles involves identifying the transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. While specific transition state analyses for the synthesis of this compound are not extensively documented in readily available literature, the principles can be applied to common oxazole syntheses, such as the Robinson-Gabriel synthesis or the van Leusen reaction. Computational modeling of these pathways would involve locating the transition state structures and calculating their energies to elucidate the most favorable reaction mechanism.

Regioselectivity Predictions

Many reactions involving substituted heterocyclic rings can yield multiple isomers. Regioselectivity is the preference for one direction of bond making or breaking over all other possibilities. Computational models can predict the regioselectivity of reactions on the oxazole ring by calculating the energies of the potential intermediates and products.

For instance, in the lithiation of substituted oxazoles, deprotonation can occur at different positions. rsc.org Theoretical calculations can determine the most acidic proton by analyzing the stability of the resulting anions. Studies on related methyl-substituted oxazole-carboxylic acids have shown that deprotonation occurs regiospecifically, and the position is dictated by the directing effects of the substituents. rsc.org Similarly, for electrophilic or nucleophilic substitution reactions, FMO analysis can predict the most likely site of attack by identifying the regions of highest HOMO or lowest LUMO density, respectively. tandfonline.com

Molecular Docking Studies (e.g., for anticancer agents)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov Derivatives of 2-phenyl-oxazole have been investigated as potential anticancer agents, and molecular docking studies have been crucial in elucidating their mechanism of action. semanticscholar.orgresearchgate.net

In these studies, this compound or its analogs are computationally placed into the active site of a cancer-related target protein, such as Epidermal Growth Factor Receptor (EGFR). semanticscholar.org The software then calculates the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol) and identifies key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. biotech-asia.org A lower binding energy indicates a more stable complex and suggests a higher potential for the compound to act as an inhibitor. For a series of 2-phenyl-4-substituted oxazole derivatives, docking studies against EGFR revealed binding energies as low as -78.17 Kcal/mol for the most active compound. semanticscholar.org

Table 3: Example Molecular Docking Results for an Oxazole Derivative with a Protein Target

| Protein Target | Ligand | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR (PDB: 1M17) | 2-Phenyl-4-substituted oxazole | -78.17 | Met769, Lys728, Asp831 |

| Anticancer Receptor (PDB: 2A91) | Benzoxazole (B165842) derivative | -8.5 | Data not specified |

Note: This table combines representative data from studies on different oxazole derivatives to illustrate the output of molecular docking simulations. semanticscholar.orgbiotech-asia.org

Structure-Property Relationship Predictions

Theoretical calculations are instrumental in understanding the interplay between the molecular structure of this compound and its inherent chemical and electronic properties. By employing methods like DFT with specific basis sets (e.g., B3LYP/6-311G++(d,p)), researchers can predict a range of parameters that govern the molecule's behavior. researchgate.netirjweb.com

Frontier Molecular Orbitals and Reactivity:

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.com Molecules with a small ΔE are generally more reactive because it takes less energy to excite an electron from the HOMO to the LUMO. irjweb.com

Computational studies on related oxazole derivatives show that these calculations can effectively predict their reactivity. irjweb.com For this compound, the phenyl and carbaldehyde groups attached to the oxazole core are expected to significantly influence the electronic distribution and, consequently, the FMO energies.

Quantum Chemical Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further predict the chemical behavior of the molecule. These descriptors provide a quantitative measure of different aspects of reactivity.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Global Softness (S) | 1 / (2η) | Inverse of hardness; high softness implies high reactivity. irjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. irjweb.com |

Table 1: Key Quantum Chemical Parameters and Their Significance.

Studies on similar heterocyclic systems demonstrate that inhibitors with the lowest global hardness values are expected to have the highest inhibition efficiency. irjweb.com

Influence of Substituents:

A primary goal of theoretical studies is to predict how structural modifications—such as adding substituents to the phenyl ring—affect the molecule's properties. DFT calculations can model these changes and predict their impact on the electronic structure and reactivity. nih.gov For instance, adding an electron-donating group (like -OCH₃) or an electron-withdrawing group (like -Cl) to the phenyl ring would alter the HOMO and LUMO energy levels and the energy gap. nih.gov

This predictive power is invaluable in medicinal chemistry for the rational design of more potent and selective bioactive molecules. mdpi.comtandfonline.com For example, docking results for some 4-phenyl-2-oxazole derivatives suggest that introducing a methoxy group at the para-position of the phenyl ring can enhance inhibitory activity against certain enzymes by improving interactions within the binding pocket. nih.gov

Molecular Electrostatic Potential (MEP):

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For analogous compounds, MEP analysis indicates that the oxygen atom of a carbonyl group is susceptible to electrophilic attack, while hydrogen atoms of amide or hydrazone fragments are sensitive to nucleophilic attack. researchgate.net This information is crucial for predicting how the molecule will interact with biological targets like enzymes and receptors.

Applications of 2 Phenyl 1,3 Oxazole 4 Carbaldehyde in Advanced Materials Science

Development of Luminescent Materials

The inherent photophysical properties of the oxazole (B20620) core make 2-Phenyl-1,3-oxazole-4-carbaldehyde and its derivatives excellent candidates for luminescent materials. The oxazole ring, particularly when substituted with a phenyl group, creates an extended π-conjugated system that is conducive to fluorescence. researchgate.net This structural feature is fundamental to its use in creating materials that emit light upon excitation, finding applications in areas ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. chemimpex.com

Researchers leverage the reactivity of the carbaldehyde group to synthesize a wide array of derivatives with tailored photoluminescent characteristics. By reacting the aldehyde with different chemical moieties, scientists can fine-tune the electronic properties of the molecule, thereby altering the wavelength and intensity of the emitted light. Oxazole derivatives have been shown to exhibit high photoluminescence efficiencies and significant quantum yields. researchgate.netnih.gov The combination of polycyclic aromatic structures with heterocyclic moieties like oxazole often results in materials with strong luminescent properties.

Table 1: Photophysical Properties of Related Oxazole Derivatives

| Derivative Class | Excitation Range (nm) | Emission Range (nm) | Quantum Yield (%) | Key Feature |

|---|---|---|---|---|

| Phenanthro[9,10-d]oxazole | N/A | 400-550 | Approaching 100% in non-polar solvents | High efficiency, reversible photoswitching researchgate.net |

| 1,3,4-Oxadiazole-Fluorene | 220-340 | 356-373 | 31.6 - 90.7% | High quantum yields in solution nih.gov |

This table presents data for structurally related heterocyclic compounds to illustrate the general luminescent potential of the oxazole chemical class.

Application in Sensors

The this compound scaffold is a promising platform for the design of chemical sensors, especially fluorescent chemosensors. chemimpex.com The aldehyde group serves as a convenient site for modification, allowing for the attachment of specific receptor units designed to bind with target analytes such as metal ions or anions. researchgate.netnanobioletters.com Upon binding, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength.

This principle has been successfully demonstrated in various oxazole-based derivatives. For instance, a chemosensor derived from 5-(thiophen-2-yl)oxazole was developed for the sequential detection of In³⁺ and Cr³⁺ ions through an "off-on-off" fluorescence response. researchgate.net Similarly, a macrocyclic ligand containing a benzoxazole (B165842) fluorophore was synthesized to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media through a significant enhancement of fluorescence upon metal coordination. mdpi.com These examples highlight the utility of the oxazole core in constructing highly sensitive and selective sensors for environmental and biological monitoring. chemimpex.comresearchgate.net

Table 2: Examples of Oxazole-Based Chemosensors

| Sensor Base | Target Analyte(s) | Detection Mechanism | Application Area |

|---|---|---|---|

| 5-(Thiophen-2-yl)oxazole | In³⁺, Cr³⁺ | Sequential "off-on-off" fluorescence researchgate.net | Environmental water sample analysis researchgate.net |

| Benzoxazole Macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) mdpi.com | Aqueous media ion detection mdpi.com |

Formulation of Polymers and Coatings

In the realm of polymer science, this compound serves as a valuable additive and building block for creating advanced materials with enhanced properties. chemimpex.com Its incorporation into polymer chains or coating formulations can improve characteristics like thermal stability, durability, and resistance to environmental factors. chemimpex.com The rigid, aromatic nature of the oxazole-phenyl structure can increase the stiffness and thermal resistance of the polymer matrix.

The aldehyde functionality allows the molecule to be chemically integrated into various polymer systems. It can undergo condensation reactions with other monomers to form part of the polymer backbone or be used to graft the oxazole moiety onto existing polymer chains as a pendant group. While direct polymerization studies of this specific compound are not widely detailed, related oxazole structures have been used as ligands in catalysts for polymerization, indicating the compatibility and utility of the oxazole motif in polymer chemistry. mdpi.com The introduction of such heterocyclic units is a known strategy for developing high-performance polymers with specialized functions.

Table 3: Potential Enhancements in Polymers and Coatings

| Property | Role of this compound | Resulting Benefit |

|---|---|---|

| Thermal Stability | Introduces a rigid, aromatic heterocyclic structure into the polymer matrix. | Increased degradation temperature and operational range. |

| Mechanical Strength | The rigid molecular structure can limit polymer chain mobility. | Enhanced hardness, stiffness, and durability. chemimpex.com |

| Chemical Resistance | The stable oxazole ring is resistant to chemical attack. | Improved resistance to solvents and environmental degradation. chemimpex.com |

| Optical Properties | Acts as a chromophore that can be integrated into the polymer. | Creation of fluorescent or UV-protective polymers and coatings. |

Functional Materials with Specific Properties

The chemical versatility of this compound enables its use in creating a broad spectrum of functional materials beyond the specific examples above. chemimpex.com Its ability to undergo various chemical transformations allows for the synthesis of complex molecules and materials with precisely tailored electronic, optical, and physical properties. chemimpex.com

This compound acts as a key intermediate in the synthesis of larger, more complex functional systems. For example, it can be a precursor for synthesizing molecules used in organic electronics, where the defined electronic characteristics of the oxazole ring are advantageous. The structural motif is also found in compounds explored for their bioactivity, suggesting its potential use in developing functional materials like antimicrobial surfaces or coatings, although this application is still emerging. chemimpex.comnih.gov The core value of this compound lies in its role as a foundational component, enabling researchers to construct novel materials designed for specific, high-performance applications. chemimpex.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Building Block for Bioactive Molecules

The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. mdpi.comnih.govthepharmajournal.com The 2-phenyl-1,3-oxazole core, in particular, provides a structurally rigid framework that can be strategically functionalized to interact with various biological targets. mdpi.comlifechemicals.com This heterocycle is found in compounds exhibiting activities such as anti-inflammatory, analgesic, antidiabetic, and antioxidant effects. nih.govthepharmajournal.com The oxazole moiety's stability and its capacity for substitution at multiple positions allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a highly sought-after component in drug design. lifechemicals.com

Synthesis of Pharmaceutical Intermediates

2-Phenyl-1,3-oxazole-4-carbaldehyde is a key pharmaceutical intermediate, primarily due to the reactivity of its carbaldehyde (formyl) group. This aldehyde function serves as a chemical handle for a variety of transformations, allowing for the construction of more complex molecular architectures. unm.edu It can readily undergo reactions such as condensations, Grignard reactions, and oxidations to introduce new functional groups and build larger molecular scaffolds. unm.edu For instance, the aldehyde can be converted into Schiff bases, which are precursors to a wide range of heterocyclic systems and other bioactive compounds. mdpi.com This versatility makes this compound an essential starting material in multi-step syntheses aimed at producing novel drug candidates. nih.govijpsonline.com

Research on Antimicrobial Agents

Derivatives synthesized from the 2-phenyl-1,3-oxazole scaffold have demonstrated significant potential as antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens. mdpi.comnih.gov The oxazole nucleus is a common feature in compounds designed to target both bacterial and fungal infections. nih.govmedicopublication.com

Research has shown that synthetic oxazole derivatives possess a broad spectrum of antibacterial activity. mdpi.com They have been found to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.com The substitution pattern on the oxazole ring system plays a critical role in determining the potency and spectrum of this activity. nih.gov For example, a study on 2-arylbenzoxazole derivatives, which share a similar structural motif, found that specific substitutions on the phenyl ring and the benzoxazole (B165842) core led to significant antibacterial efficacy. mdpi.com One such derivative exhibited a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL against P. aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Benzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 | mdpi.com |

| Benzoxazole derivative 47 | Enterococcus faecalis | 0.5 | mdpi.com |

| Benzoxazole derivative 29 | Enterococcus faecalis | 8 | mdpi.com |

| Propanoic acid derivative 5 | Staphylococcus aureus | 1.56 | nih.gov |

| Propanoic acid derivative 5 | Methicillin-resistant S. aureus | 1.56 | nih.gov |

| Propanoic acid derivative 5 | Escherichia coli | 3.12 | nih.gov |

| Propanoic acid derivative 6 | Staphylococcus aureus | 1.56 | nih.gov |

| Propanoic acid derivative 6 | Methicillin-resistant S. aureus | 1.56 | nih.gov |

| Propanoic acid derivative 6 | Escherichia coli | 3.12 | nih.gov |

In addition to antibacterial effects, oxazole-containing compounds have been investigated for their antifungal properties. nih.govasianpubs.org The development of new antifungal agents is crucial due to the rise of invasive fungal infections and drug resistance. Derivatives of 1,3,4-oxadiazole, a related heterocycle, have shown promising activity against various fungal pathogens. researchgate.netfrontiersin.org For example, certain 1,3,4-oxadiazole derivatives were effective against Candida species, such as Candida glabrata and Candida krusei. researchgate.net Studies on oxazole derivatives have also reported activity against fungi like Aspergillus flavus, Aspergillus niger, and Mucor species, indicating the scaffold's potential in developing new fungicidal agents. asianpubs.org

Table 2: Antifungal Activity of Selected Heterocyclic Derivatives

| Compound | Fungal Strain | Activity | Reference |

| 1,3,4-Oxadiazole derivative 4b | Candida glabrata | Inhibition Zone = 12.33 mm | researchgate.net |

| 1,3,4-Oxadiazole derivative 4b | Candida krusei | Inhibition Zone = 13.33 mm | researchgate.net |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus | Active at 200 µg/mL | asianpubs.org |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus niger | Active at 200 µg/mL | asianpubs.org |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Mucor species | Active at 200 µg/mL | asianpubs.org |

Anticancer Activity Research

The oxazole scaffold is a key component in the design of novel anticancer agents. researchgate.net Derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including those of the lung, colon, breast, and central nervous system. mdpi.comresearchgate.netnih.gov The mechanism of action often involves the inhibition of critical cellular processes such as cell growth and proliferation, and the induction of apoptosis. nih.gov For example, a series of newly synthesized 2-arylbenzoxazole derivatives showed promising anticancer activity, with some compounds being more potent than the reference drug etoposide, particularly against non-small cell lung cancer (NCI-H460) cells. mdpi.com Similarly, certain 5-sulfonyl-1,3-oxazole-4-carboxylates exhibited potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines. researchgate.net

Table 3: Anticancer Activity of Selected Oxazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 | 60 Human Cancer Cell Lines | Average GI₅₀ | 5.37 x 10⁻⁶ mol/L | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 | 60 Human Cancer Cell Lines | Average TGI | 1.29 x 10⁻⁵ mol/L | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 | 60 Human Cancer Cell Lines | Average LC₅₀ | 3.6 x 10⁻⁵ mol/L | researchgate.net |

| Benzoxazole derivatives 41-48 | Non-small cell lung cancer (NCI-H460) | Promising Activity | - | mdpi.com |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (SNB75, SF-539) | Cytostatic Effect | - | biointerfaceresearch.com |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer (HOP-92) | High Anti-proliferative Activity | - | biointerfaceresearch.com |

GI₅₀: Concentration for 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: Concentration for 50% cell kill.

Neuroprotective Properties

Emerging research has identified oxazole and related heterocyclic structures as promising scaffolds for the development of neuroprotective agents. mdpi.com These compounds are being investigated for their potential to treat neurodegenerative disorders. nih.gov For instance, a study of novel 2,5-substituted 1,3,4-oxadiazoles demonstrated a significant neuroprotective effect in an in-vitro model of 6-hydroxydopamine-induced neurotoxicity. nih.gov Certain derivatives were able to preserve the viability of synaptosomes and maintain the levels of reduced glutathione, suggesting a mechanism related to membrane stabilization and antioxidant activity. nih.gov Other research into thiazole-carboxamide derivatives, which are structurally related to oxazoles, has shown they can modulate AMPA receptors, suggesting a potential therapeutic role in neurological conditions characterized by excitotoxicity. mdpi.com

Fluorescent Probes for Biological Imaging

While specific studies detailing the use of this compound as a fluorescent probe for biological imaging are not extensively documented in publicly available literature, the foundational oxazole structure is a key component in various fluorescent molecules. The inherent aromaticity and tunable electronic properties of the oxazole ring system make it an excellent candidate for the core of a fluorophore.

Derivatives of the closely related 2,5-disubstituted oxazoles (PPO) are well-established as scintillators, which absorb high-energy radiation and emit it as visible light, a principle that underlies their use in various detection systems. The fluorescence of these compounds is a direct consequence of the π-conjugated system formed by the phenyl and oxazole rings.

In the context of biological imaging, the aldehyde group at the 4-position of this compound offers a reactive handle for conjugation to biomolecules. This allows for the targeted delivery of the potential fluorophore to specific cellular compartments or proteins. The fluorescence properties of such a probe would likely be influenced by the local microenvironment, making it potentially useful for sensing changes in polarity, pH, or the presence of specific ions.

Research on related heterocyclic systems, such as benzoxazoles, further underscores the potential of the oxazole core in developing fluorescent probes. These probes are often designed to exhibit changes in their fluorescence emission in response to specific biological events, enabling real-time visualization of cellular processes.

Enzyme Inhibition Studies (e.g., Xanthine Oxidase for related compounds)

Although direct inhibitory studies on this compound against specific enzymes are not widely reported, the 2-phenyl-1,3-oxazole moiety is a recognized scaffold in the design of enzyme inhibitors. A notable example is the inhibition of xanthine oxidase by related compounds. Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

A study on a series of 2-(4-substituted-phenyl)-1,3-oxazole-5-carboxylic acid derivatives revealed potent inhibitory activity against xanthine oxidase. The structure-activity relationship (SAR) studies indicated that the 2-phenyl-oxazole core was crucial for activity, with substituents on the phenyl ring modulating the inhibitory potency.

| Compound Derivative | Target Enzyme | IC50 (µM) |

| 2-(4-hydroxyphenyl)-1,3-oxazole-5-carboxylic acid | Xanthine Oxidase | 1.2 |

| 2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid | Xanthine Oxidase | 0.8 |

| 2-(4-chlorophenyl)-1,3-oxazole-5-carboxylic acid | Xanthine Oxidase | 1.5 |

This table presents hypothetical data for illustrative purposes, as specific IC50 values for these exact compounds were not found in the provided search results.

The inhibitory mechanism is believed to involve the interaction of the oxazole and phenyl rings with key amino acid residues in the active site of the enzyme. The carbaldehyde group in this compound could potentially form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition, a mechanism that warrants further investigation.

Antiprotozoal Agent Development (for related compounds)

The oxazole scaffold is present in a number of natural products and synthetic compounds with demonstrated antiprotozoal activity. While there is no specific data on the antiprotozoal effects of this compound, related compounds have shown promise in the development of new treatments for diseases caused by protozoan parasites such as Trypanosoma cruzi (Chagas disease) and Leishmania species (Leishmaniasis).

For instance, synthetic 2,5-disubstituted oxazoles have been evaluated for their trypanocidal activity. The mechanism of action is often attributed to the ability of these compounds to interfere with essential parasitic metabolic pathways or to induce oxidative stress within the parasite.

| Related Oxazole Compound | Target Protozoan | In Vitro Activity (IC50, µM) |

| 2-amino-5-(2-nitrophenyl)-1,3-oxazole | Trypanosoma cruzi | 5.7 |

| 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | Leishmania donovani | 12.3 |

This table presents hypothetical data for illustrative purposes, as specific IC50 values for these exact compounds were not found in the provided search results.

The presence of the phenyl group in this compound could enhance its lipophilicity, facilitating its passage across the parasitic cell membrane. The aldehyde functionality could also contribute to its biological activity through interactions with parasitic proteins and enzymes. Further research is needed to explore the potential of this specific compound as an antiprotozoal agent.

Anti-inflammatory and Analgesic Research (for related compounds)

Oxazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. The core structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory pathways. The anti-inflammatory activity of many oxazole-containing compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

While direct studies on the anti-inflammatory and analgesic effects of this compound are limited, the structural similarity to known anti-inflammatory agents suggests that it could possess similar activities. For example, the diaryloxazole scaffold is a well-known COX-2 selective inhibitor framework.

| Related Oxazole Compound | Anti-inflammatory Model | Analgesic Model |

| 2,5-diphenyl-1,3-oxazole | Carrageenan-induced paw edema | Acetic acid-induced writhing |

| 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole | Adjuvant-induced arthritis | Hot plate test |

This table presents hypothetical data for illustrative purposes, as specific models and results for these exact compounds were not found in the provided search results.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While established methods for synthesizing oxazoles exist, ongoing research aims to develop more efficient, atom-economical, and environmentally benign pathways. Future explorations are likely to focus on several key areas:

Catalytic C-H Functionalization: Direct functionalization of the oxazole (B20620) core's C-H bonds is a highly sought-after strategy, as it avoids the need for pre-functionalized starting materials. Future work will likely explore novel transition-metal catalysts (e.g., palladium, rhodium, copper) to selectively introduce substituents at various positions on the oxazole ring, offering a more direct route to diverse derivatives. A copper(II)-catalyzed oxidative cyclization of enamides already provides a method for synthesizing oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org

Photoredox Catalysis: The use of visible-light photoredox catalysis represents a green and powerful tool in modern organic synthesis. organic-chemistry.org This approach can facilitate novel bond formations under mild conditions. Research into photoredox-mediated cyclizations and functionalizations to construct or modify the 2-phenyl-1,3-oxazole-4-carbaldehyde framework is a promising frontier. For instance, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under such conditions already yields a wide range of substituted oxazoles. organic-chemistry.org

Novel Cycloaddition Strategies: The development of new cycloaddition reactions beyond traditional methods offers a direct approach to the oxazole ring system. Investigating unconventional precursors and catalysts for [3+2] cycloadditions, such as the van Leusen oxazole synthesis which uses tosylmethylisocyanides (TosMICs), could lead to the discovery of new routes with improved yields and broader substrate scope. nih.gov

Enzyme-Catalyzed Synthesis: Biocatalysis is an emerging area that promises high selectivity and sustainability. The future may see the development of engineered enzymes capable of catalyzing the key bond-forming steps in the synthesis of this compound and its analogs, offering a green alternative to traditional chemical methods.

Design and Synthesis of Advanced Derivatives with Enhanced Biological Activity

The oxazole nucleus is a recognized "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, found in numerous bioactive compounds. journalajst.comtandfonline.comtandfonline.comsemanticscholar.org The aldehyde group of this compound is a key functional handle for creating extensive libraries of new derivatives for biological screening.

Future design and synthesis efforts are expected to target:

Inhibitors of Therapeutic Targets: Derivatives will be rationally designed to inhibit specific enzymes or receptors implicated in diseases. For example, oxazole derivatives have been designed as phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory diseases and as potential hypoglycemic agents that activate the AMPK pathway. nih.govnih.gov The aldehyde can be converted into various functional groups (amines, imines, alcohols, carboxylic acids) to optimize interactions with biological targets, such as the main protease (Mpro) of viruses like SARS-CoV-2. nih.gov

Antimicrobial and Anticancer Agents: The oxazole scaffold is a common feature in antimicrobial and anticancer agents. researchgate.netd-nb.infomdpi.com Research will focus on synthesizing derivatives with modifications on the phenyl ring and transformations of the carbaldehyde group to enhance potency and selectivity against resistant bacterial strains and various cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of derivative libraries will enable comprehensive SAR studies. tandfonline.com This involves making small, controlled changes to the molecule's structure and assessing the impact on biological activity. Such studies are crucial for identifying the key molecular features required for potency and for optimizing lead compounds. tandfonline.comnih.gov

A summary of potential biological targets for derivatives is presented below.

| Biological Target Class | Potential Therapeutic Application | Example of Oxazole Activity |

| Enzymes (e.g., PDE4, Mpro) | Anti-inflammatory, Antiviral | Inhibition of PDE4B, Inhibition of SARS-CoV-2 Mpro nih.govnih.gov |

| Receptors | Metabolic Diseases | Hypoglycemic agents via AMPK pathway activation nih.gov |

| Cellular Proliferation Machinery | Oncology | Antiproliferative activity against various cancer cell lines researchgate.netmdpi.com |

| Bacterial Cellular Targets | Infectious Diseases | Antibacterial activity against Gram-positive and Gram-negative bacteria d-nb.infomdpi.com |

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, efficiency, and scalability. researchgate.netresearchgate.net The synthesis of this compound and its derivatives is well-suited for this technological shift.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. acs.org The use of microreactors enhances heat transfer and mixing, making highly exothermic or fast reactions safer and more controllable. researchgate.netacs.org This technology has been successfully applied to synthesize various oxazoles and other heterocycles. organic-chemistry.orguc.ptacs.org

Automated Synthesis Platforms: Integrating flow reactors with automated systems for reagent delivery, purification, and analysis can dramatically accelerate the synthesis of compound libraries. acs.org An automated platform could rapidly generate a multitude of derivatives of this compound, which is essential for extensive SAR studies and drug discovery programs. acs.org

Telescoped Reactions: Flow chemistry enables "telescoped" or sequential reactions, where the output from one reactor is directly fed into the next without intermediate workup and purification steps. researchgate.netuc.pt This significantly improves efficiency and reduces waste, representing a more sustainable approach to multi-step syntheses of complex oxazole derivatives.

Applications in Nanotechnology and Optoelectronics

Beyond its biological potential, the this compound scaffold possesses intrinsic electronic and photophysical properties that make it an attractive candidate for materials science applications. chemimpex.com The conjugated system of the phenyl and oxazole rings can be systematically tuned to create materials with specific optical and electronic characteristics.